Cyclopropyl trifluoromethanesulfonate
Overview
Description
Cyclopropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H5F3O3S . It is used in research and development under the supervision of a technically qualified individual .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds has been developed by utilizing a single central bifunctional scaffold . The bifunctional cyclopropane (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate was designed to allow derivatization through the ester and sulfide functionalities to topologically varied compounds designed to fit in desirable chemical space for drug discovery .Molecular Structure Analysis
The molecular weight of Cyclopropyl trifluoromethanesulfonate is 190.14 g/mol . The InChI code is 1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 .Chemical Reactions Analysis
Cyclopropanes are important substructures in natural products and pharmaceuticals. The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Scientific Research Applications
Catalysis in Organic Synthesis
Cyclopropyl trifluoromethanesulfonate plays a vital role as a catalyst in various organic synthesis processes. Notably, trifluoromethanesulfonic (triflic) acid has been used as an effective catalyst for inducing cyclisation reactions in organic compounds, leading to the formation of complex structures like pyrrolidines and polycyclic systems (Haskins & Knight, 2002). Furthermore, silver triflate, where triflate denotes trifluoromethanesulfonate, catalyzes the rearrangement of cyclopropyl carbinol, facilitating the synthesis of benzo[b]oxepines and 2H-chromenes (Chan et al., 2015).
Role in Cyclization and Rearrangement Reactions
Trifluoromethanesulfonate is instrumental in various cyclization and rearrangement reactions. For example, trifluoromethanesulfonic acid has been utilized in the regioselective cyclization of o-alkynoylphenols to form γ-benzopyranones (Yoshida, Fujino, & Doi, 2011). Moreover, cyclopropyl silyl ketones, when treated with trimethylsilyl trifluoromethanesulfonate, yield 5-silyl-2,3-dihydrofuran derivatives, showcasing the compound's role in acid-catalyzed ring-enlargement reactions (Honda et al., 2005).
Synthesis of Organic Compounds
Cyclopropyl trifluoromethanesulfonate contributes significantly to the synthesis of various organic compounds. For instance, scandium trifluoromethanesulfonate has been utilized as a highly active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, aiding in the synthesis of complex organic molecules (Ishihara et al., 1996).
Applications in Organic Chemistry
The utility of trifluoromethanesulfonic acid in organic chemistry spans a broad range, including in electrophilic aromatic substitution reactions, formation of carbon-carbon and carbon-heteroatom bonds, and synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017). Its high protonating power and low nucleophilicity make it a preferred reagent in generating cationic species from organic molecules, leading to new organic compounds.
Cyclization of Polyisoprene
Trifluoromethanesulfonic acid has also been used in the cyclization of polyisoprene, demonstrating higher efficiency compared to other strong acids like methanesulfonic acid (Chan & Lin, 2006).
Future Directions
Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields. The modular installation of such bioisosteres remains challenging to synthetic chemists. Alkyl sulfinate reagents have been developed as radical precursors to prepare functionalized heterocycles with the desired alkyl bioisosteres . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .
properties
IUPAC Name |
cyclopropyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3S/c5-4(6,7)11(8,9)10-3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPINOIDASKKAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539920 | |
Record name | Cyclopropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl trifluoromethanesulfonate | |
CAS RN |
25354-42-1 | |
Record name | Cyclopropyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.